molecular formula C20H15ClN4O B251539 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide

Cat. No.: B251539
M. Wt: 362.8 g/mol
InChI Key: MNTHVNRPJMYGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique chemical and physical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide typically involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials with specific properties.

Biology: In biological research, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further investigation in the treatment of diseases.

Industry: In the industrial sector, the compound is used as a stabilizer in polymers and plastics. Its ability to absorb ultraviolet light helps in protecting materials from degradation.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the desired therapeutic effects. The compound’s ability to absorb ultraviolet light also plays a role in its stabilizing properties in industrial applications.

Comparison with Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Comparison: Compared to these similar compounds, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-methylbenzamide exhibits unique properties due to the presence of the 4-methylbenzamide group. This group can influence the compound’s reactivity, stability, and interaction with biological targets. The specific substitution pattern on the benzotriazole ring also contributes to its distinct chemical behavior and applications.

Properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C20H15ClN4O/c1-13-7-9-14(10-8-13)20(26)22-17-12-19-18(11-16(17)21)23-25(24-19)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,26)

InChI Key

MNTHVNRPJMYGQR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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